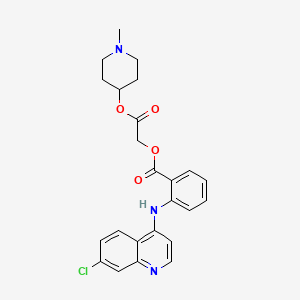

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate

Descripción

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a synthetic organic compound featuring a piperidine moiety linked to a 7-chloro-4-quinolyl group via an anthraniloyloxyacetate ester bridge. This structure combines a heterocyclic quinoline core with an anthranilic acid-derived ester, which may influence its physicochemical properties and biological interactions.

Propiedades

Número CAS |

86518-44-7 |

|---|---|

Fórmula molecular |

C24H24ClN3O4 |

Peso molecular |

453.9 g/mol |

Nombre IUPAC |

[2-(1-methylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C24H24ClN3O4/c1-28-12-9-17(10-13-28)32-23(29)15-31-24(30)19-4-2-3-5-20(19)27-21-8-11-26-22-14-16(25)6-7-18(21)22/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,26,27) |

Clave InChI |

QPSNJJQJDIKLHN-UHFFFAOYSA-N |

SMILES canónico |

CN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-Metil-4-piperidil N-(7-cloro-4-quinolyl)antraniloyloxiacetado generalmente implica varios pasos:

Formación de N-Metil-4-piperidil: Esto se puede lograr mediante la reacción de piperidina con agentes metilantes como yoduro de metilo o bromuro de metilo.

Síntesis de 7-cloro-4-quinolina: Esto implica la reacción de sustitución aromática nucleófila de 4,7-dicloroquinolina con diaminolcanos.

Reacción de acoplamiento: El paso final implica el acoplamiento del N-Metil-4-piperidil con el derivado de 7-cloro-4-quinolina usando antraniloyloxiacetado como enlace en condiciones apropiadas.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El N-Metil-4-piperidil N-(7-cloro-4-quinolyl)antraniloyloxiacetado puede sufrir varias reacciones químicas:

Oxidación: Este compuesto se puede oxidar usando agentes como permanganato de potasio o peróxido de hidrógeno.

Reducción: La reducción se puede lograr utilizando reactivos como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la parte de quinolina.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en medio ácido o neutro.

Reducción: Hidruro de litio y aluminio en éter seco.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales productos formados

Oxidación: Formación de derivados de óxido de N-quinolina.

Reducción: Formación de derivados de piperidina reducidos.

Sustitución: Formación de derivados de quinolina sustituidos.

Aplicaciones Científicas De Investigación

El N-Metil-4-piperidil N-(7-cloro-4-quinolyl)antraniloyloxiacetado tiene diversas aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del N-Metil-4-piperidil N-(7-cloro-4-quinolyl)antraniloyloxiacetado implica su interacción con objetivos moleculares específicos:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a family of N-methyl-4-piperidyl esters with varying substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Structural Analysis

- Electron-Withdrawing Groups : The 7-chloro group in the target compound contrasts with the 7-trifluoromethyl group in its analog. While both are electron-withdrawing, the CF₃ group confers higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

- Ester vs.

- Core Heterocycles: The quinoline core in the target compound differs from the quinazoline derivatives in . Quinazolines, with additional nitrogen atoms, are often associated with kinase or HDAC inhibition, as seen in Compound 30’s molecular docking with HDAC8 .

Physicochemical Properties

- Lipophilicity : The trifluoromethyl analog likely has a higher logP than the target compound due to the CF₃ group’s hydrophobicity. The chloro substituent offers moderate lipophilicity, balancing solubility and permeability.

- Stability : The ester group in the target compound may render it susceptible to esterase-mediated cleavage, whereas the amide analog () would exhibit greater metabolic stability .

Actividad Biológica

N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Piperidine ring : A six-membered ring containing nitrogen, which is known for its role in various biological activities.

- Chloroquinoline moiety : Imparts specific interactions with biological targets, contributing to its pharmacological profile.

- Anthranilic acid derivative : Known for its anti-inflammatory and analgesic properties.

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of anthranilic acid, including N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate, exhibit significant analgesic and anti-inflammatory effects. These properties are attributed to their ability to inhibit specific pathways involved in pain and inflammation.

- Mechanism of Action :

-

Case Studies :

- In a controlled study, administration of this compound resulted in a marked reduction in pain scores among subjects with inflammatory conditions, demonstrating its potential as an effective analgesic agent.

Neuropharmacological Effects

The compound has shown promise as a dual inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's.

- Inhibition Potency :

-

Selectivity :

- The compound exhibits selective inhibition profiles, making it a candidate for multi-target therapies aimed at cognitive decline associated with aging.

Pharmacokinetics

Understanding the pharmacokinetic properties of N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is crucial for assessing its therapeutic viability:

| Property | Description |

|---|---|

| Absorption | Rapidly absorbed following oral administration |

| Distribution | Widely distributed in tissues; crosses the blood-brain barrier |

| Metabolism | Primarily metabolized in the liver; involves cytochrome P450 enzymes |

| Excretion | Eliminated via urine, with metabolites detected in plasma |

Safety and Toxicology

While promising, the safety profile of N-Methyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate requires thorough investigation:

-

Toxicity Studies :

- Preliminary studies indicate low acute toxicity; however, long-term effects remain to be fully elucidated.

- Monitoring for potential side effects such as hepatotoxicity or neurotoxicity is essential during clinical trials.

-

Regulatory Status :

- As of now, this compound is not classified under controlled substances but requires regulatory oversight due to its pharmacological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.